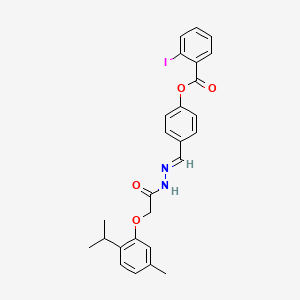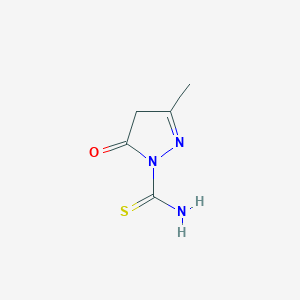![molecular formula C22H25N5O2 B11539003 2-hydroxy-N'-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide](/img/structure/B11539003.png)
2-hydroxy-N'-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N’-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3311~3,7~]dec-7-yl)methylidene]benzohydrazide is a complex organic compound that features a unique structure combining a benzohydrazide moiety with a triazatricyclodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate aldehyde or ketone derivative of the triazatricyclodecane ring system. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
2-hydroxy-N’-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the hydrazone linkage would produce a hydrazine derivative.
科学的研究の応用
2-hydroxy-N’-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets.
Medicine: Due to its potential biological activity, it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound’s unique structure may lend itself to applications in materials science, such as the development of new polymers or coatings.
作用機序
The mechanism by which 2-hydroxy-N’-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydrazone linkage and triazatricyclodecane ring system may enable the compound to bind to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
2-hydroxybenzohydrazide: A simpler analog that lacks the triazatricyclodecane ring system.
1,3,5-triazatricyclo[3.3.1.1~3,7~]decane derivatives: Compounds that share the triazatricyclodecane core but differ in their substituents.
Uniqueness
2-hydroxy-N’-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide is unique due to the combination of the benzohydrazide moiety with the triazatricyclodecane ring system. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further study and application.
特性
分子式 |
C22H25N5O2 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
2-hydroxy-N-[(Z)-[(4-methylphenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C22H25N5O2/c1-16-6-8-17(9-7-16)20(23-24-21(29)18-4-2-3-5-19(18)28)22-10-25-13-26(11-22)15-27(12-22)14-25/h2-9,28H,10-15H2,1H3,(H,24,29)/b23-20- |
InChIキー |
LRQYPIUQJKRZOT-ATJXCDBQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2O)/C34CN5CN(C3)CN(C4)C5 |
正規SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2O)C34CN5CN(C3)CN(C4)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11538921.png)
![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11538925.png)
![N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538933.png)
![5,5'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11538938.png)
![2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11538944.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B11538957.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)sulfanyl]acetohydrazide](/img/structure/B11538965.png)

![Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11538970.png)
![N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11538986.png)

![N'-[(1Z)-1-phenylethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11538996.png)

![ethyl (2Z)-5-amino-8-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11539004.png)
